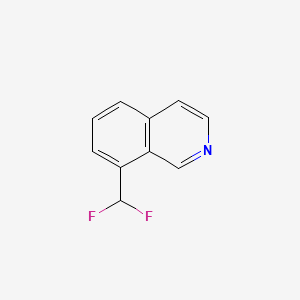
8-(Difluoromethyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Difluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. Isoquinoline compounds are known for their significant biological activities and applications in pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Difluoromethyl)isoquinoline can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of fluorine atoms onto the isoquinoline ring. This method can be challenging due to the reactivity of fluorine.
Cyclization of Precursors: Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings.
Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent.
Industrial Production Methods: Industrial production methods for fluorinated isoquinolines typically involve large-scale cyclization reactions and the use of specialized fluorination reagents to ensure high yields and purity .
化学反応の分析
8-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using hydrogenation or metal-based reduction agents.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized isoquinoline derivatives, while substitution can introduce different functional groups into the isoquinoline ring .
科学的研究の応用
8-(Difluoromethyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Fluorinated isoquinolines are explored for their potential as pharmaceuticals due to their enhanced biological activity.
作用機序
The mechanism of action of 8-(Difluoromethyl)isoquinoline involves its interaction with various molecular targets and pathwaysThe exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
- 8-Fluoroisoquinoline
- 6,8-Difluoroisoquinoline
- 8-(Trifluoromethyl)isoquinoline
Comparison: 8-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other fluorinated isoquinolines. This can result in different biological activities and physical properties, making it a valuable compound for various applications .
生物活性
8-(Difluoromethyl)isoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by the presence of a difluoromethyl group attached to an isoquinoline ring. Its chemical structure allows for unique interactions with biological targets, which are crucial for its activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism is significant in modulating metabolic pathways and cellular responses.
- Receptor Interaction : It may also interact with cell surface receptors, influencing signal transduction pathways. Such interactions can lead to alterations in cellular responses, potentially affecting processes such as cell proliferation and apoptosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cancer Cell Proliferation : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The compound was shown to induce apoptosis through caspase activation, highlighting its potential as an anticancer agent .
- Antimicrobial Activity : Research indicated that this compound exhibited antimicrobial properties against several bacterial strains. The compound disrupted bacterial cell wall synthesis, leading to cell lysis and death, suggesting its utility in developing new antibiotics.
- Receptor Modulation : In silico studies revealed that this compound could bind to secondary binding pockets in G protein-coupled receptors (GPCRs), enhancing functional selectivity and affinity. This property could be leveraged for designing allosteric modulators targeting specific GPCRs .
特性
IUPAC Name |
8-(difluoromethyl)isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-3-1-2-7-4-5-13-6-9(7)8/h1-6,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXOFHISZHOFIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













